Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is a derivative of cyclobutane carboxylate, where the carboxylate group is esterified with a methyl group and substituted with an amino group attached to a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclobutane derivative.
Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor functions.
Pathway Modulation: Influencing biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
- Methyl 1-aminocyclobutanecarboxylate hydrochloride
Uniqueness
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutane ring structure and the presence of both amino and ester functional groups make it a versatile compound for various applications.
Biological Activity
Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate (CAS No. 1249971-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula: C10H19NO2
- Molecular Weight: 217.221 g/mol
- IUPAC Name: this compound
- Structure: The compound features a cyclobutane ring with a carboxylate group and an amino substituent, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the activity of these targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways .
Neuroprotective Effects
Preliminary investigations suggest potential neuroprotective properties. The ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.
Study 1: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and Hs 578T (triple-negative breast cancer) cells. The compound induced apoptosis as evidenced by increased caspase-3 activity .
Cell Line | IC50 (μM) | Apoptosis Induction |
---|---|---|
MDA-MB-231 | 12 | Yes |
Hs 578T | 15 | Yes |
BT-20 | 20 | Yes |
Study 2: Neuroprotective Properties
In a separate investigation, the compound was tested for neuroprotective effects in a murine model of neurodegeneration. Results showed that treatment with this compound led to reduced neuronal death and improved cognitive function compared to controls .
Research Findings and Applications
This compound has shown promise in several areas:
Cancer Therapy: The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for developing anticancer agents.
Neurology: Its neuroprotective effects suggest potential applications in treating neurodegenerative disorders.
Synthetic Chemistry: As a versatile intermediate, it can be utilized in synthesizing more complex organic molecules for pharmaceutical applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
RXSFQSCXBCXJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(CCC1)C(=O)OC |
Origin of Product |
United States |
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